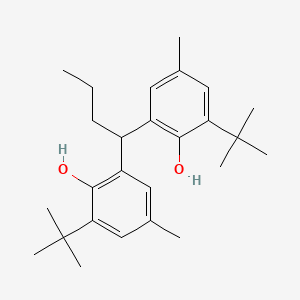
1-(1-(吡啶-2-基)乙基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(Pyridin-2-yl)ethyl]piperazine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.28 g/mol It is characterized by the presence of a piperazine ring substituted with a pyridin-2-yl group at the 1-position and an ethyl group at the 1-position of the piperazine ring
科学研究应用
1-[1-(Pyridin-2-yl)ethyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of 1-[1-(Pyridin-2-yl)ethyl]piperazine is the α2-adrenoceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
1-[1-(Pyridin-2-yl)ethyl]piperazine acts as a selective α2-adrenoceptor antagonist . It binds to these receptors and blocks their activity, thereby inhibiting the action of endogenous catecholamines . This leads to an increase in neurotransmitter release, resulting in various physiological effects .
Biochemical Pathways
norepinephrine pathway . By blocking α2-adrenoceptors, it could enhance the release of norepinephrine, leading to increased stimulation of other adrenergic receptors and downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[1-(Pyridin-2-yl)ethyl]piperazine. Factors such as pH, temperature, and the presence of other biological molecules could impact the compound’s stability and its interaction with α2-adrenoceptors . .
生化分析
Biochemical Properties
1-[1-(Pyridin-2-yl)ethyl]piperazine plays a significant role in biochemical reactions, particularly as a selective α2-adrenoceptor antagonist . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2-adrenergic receptors, inhibiting their activity and thereby influencing neurotransmitter release . The nature of these interactions involves binding to the receptor sites, leading to a conformational change that inhibits receptor activity.
Cellular Effects
The effects of 1-[1-(Pyridin-2-yl)ethyl]piperazine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the adrenergic signaling pathway, leading to changes in neurotransmitter release and receptor sensitivity . Additionally, 1-[1-(Pyridin-2-yl)ethyl]piperazine can alter gene expression patterns, potentially impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 1-[1-(Pyridin-2-yl)ethyl]piperazine exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to α2-adrenergic receptors, binding to these receptors and inhibiting their activity . This inhibition can lead to a decrease in neurotransmitter release, affecting various physiological processes. Additionally, 1-[1-(Pyridin-2-yl)ethyl]piperazine may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(Pyridin-2-yl)ethyl]piperazine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that 1-[1-(Pyridin-2-yl)ethyl]piperazine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in receptor sensitivity and gene expression .
Dosage Effects in Animal Models
The effects of 1-[1-(Pyridin-2-yl)ethyl]piperazine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmitter release and receptor activity . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and alterations in physiological processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced .
Metabolic Pathways
1-[1-(Pyridin-2-yl)ethyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism . The specific enzymes involved in its metabolism include those related to the adrenergic signaling pathway, which play a role in the compound’s biotransformation and elimination .
Transport and Distribution
The transport and distribution of 1-[1-(Pyridin-2-yl)ethyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, influencing its localization and accumulation . The interactions with transporters and binding proteins are crucial for its effective distribution and activity within the body .
Subcellular Localization
1-[1-(Pyridin-2-yl)ethyl]piperazine exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . The subcellular localization of 1-[1-(Pyridin-2-yl)ethyl]piperazine is essential for its interactions with biomolecules and its overall biochemical effects .
准备方法
The synthesis of 1-[1-(Pyridin-2-yl)ethyl]piperazine typically involves the reaction of pyridin-2-yl ethylamine with piperazine under specific conditions. One common method includes:
Reaction of Pyridin-2-yl Ethylamine with Piperazine: This reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1-[1-(Pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different substituents.
相似化合物的比较
1-[1-(Pyridin-2-yl)ethyl]piperazine can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound lacks the ethyl group present in 1-[1-(Pyridin-2-yl)ethyl]piperazine, which may affect its binding affinity and biological activity.
1-(3-Pyridyl)piperazine: The position of the pyridyl group is different, which can influence the compound’s reactivity and interaction with molecular targets.
1-(4-Pyridyl)piperazine: Similar to 1-(3-Pyridyl)piperazine, the position of the pyridyl group affects its chemical properties and applications.
属性
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXGJFCTPBJAFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401596 |
Source


|
| Record name | 1-[1-(Pyridin-2-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34581-20-9 |
Source


|
| Record name | 1-[1-(Pyridin-2-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
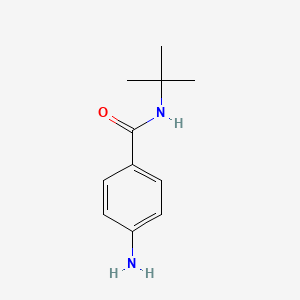
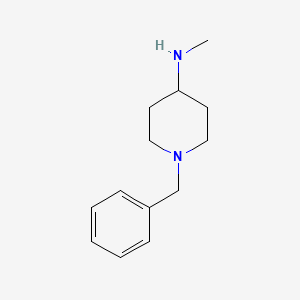

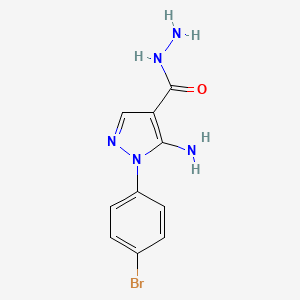
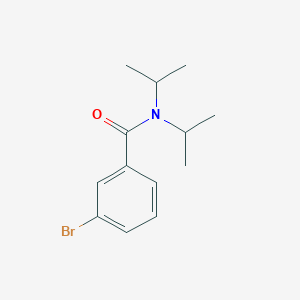
![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)
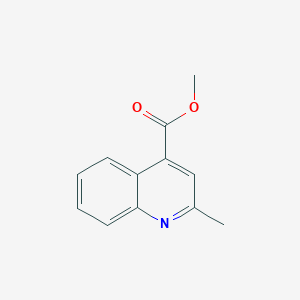

![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)

![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)
